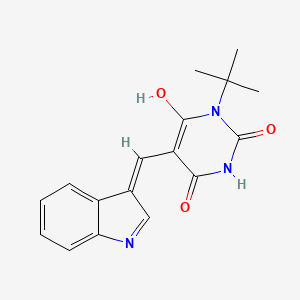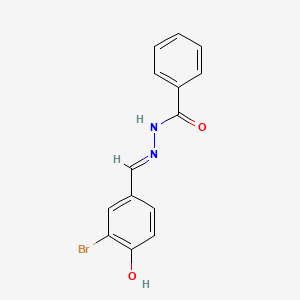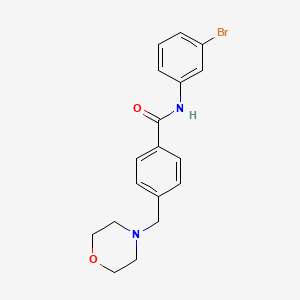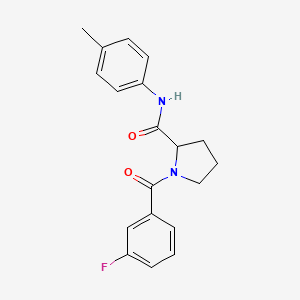![molecular formula C23H30N2O2 B6135092 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6135092.png)
2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane, also known as FIASMA, is a chemical compound that has been found to have various applications in scientific research. FIASMA is a spirocyclic compound that has been shown to have unique properties that make it useful in various fields of research.
Wirkmechanismus
The mechanism of action of 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it has been proposed that 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane inhibits the function of the cytoskeleton, which is involved in the exocytosis of secretory granules. 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has also been shown to inhibit the function of the Golgi apparatus, which is involved in the processing and secretion of proteins.
Biochemical and Physiological Effects:
2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the secretion of acid in gastric parietal cells, inhibit the exocytosis of secretory granules in various cell types, and have anti-inflammatory and anti-allergic properties. 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has also been shown to induce cell death in certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high affinity for its target proteins. 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane is also stable and can be easily synthesized in the lab. However, 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane also has a short half-life in vivo, which can limit its usefulness in animal studies.
Zukünftige Richtungen
There are several future directions for research on 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the identification of new target proteins for 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane. Additionally, the development of 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane analogs with improved solubility and longer half-lives could be explored. Further research could also be done on the anti-inflammatory and anti-allergic properties of 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane, as well as its potential as a cancer treatment.
Synthesemethoden
The synthesis of 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane involves the reaction of 2,6-dimethylphenol with 1,2-diaminocyclohexane, followed by the reaction of the resulting product with furfural. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has been found to have various applications in scientific research. It has been shown to inhibit the secretion of acid in gastric parietal cells and is therefore useful in the study of acid secretion and related diseases. 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has also been found to inhibit the exocytosis of secretory granules in various cell types, including mast cells and pancreatic beta cells. This property makes it useful in the study of secretory pathways and related diseases. 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has also been shown to have anti-inflammatory and anti-allergic properties, making it useful in the study of these conditions.
Eigenschaften
IUPAC Name |
furan-3-yl-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-18(2)20-6-4-19(5-7-20)14-24-11-3-9-23(16-24)10-12-25(17-23)22(26)21-8-13-27-15-21/h4-8,13,15,18H,3,9-12,14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZSNZZOTNQCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCCC3(C2)CCN(C3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-3-yl-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6135009.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-fluorobenzamide](/img/structure/B6135016.png)
![N-{1-[1-(3-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6135017.png)
![2-hydroxy-3-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B6135032.png)

![ethyl {4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B6135050.png)



![4-(2-phenylethyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6135084.png)
![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B6135098.png)
![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B6135099.png)
![(5-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2-ethoxyphenyl)methanol](/img/structure/B6135106.png)
![methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]butanoate](/img/structure/B6135126.png)